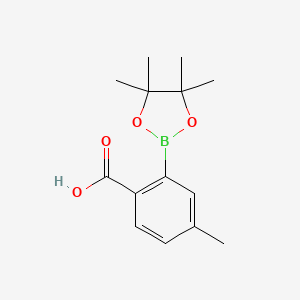

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Overview

Description

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a boronic acid ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis as reagents and catalysts .

Mode of Action

The compound, also known as 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, this compound may facilitate the borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .

Biochemical Pathways

The compound may be involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that involves the addition of a boron atom and a hydrogen atom across a carbon-carbon double bond. The resulting organoborane compounds are useful intermediates in organic synthesis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reactions it is involved in. For instance, in the borylation of alkylbenzenes, the compound helps form pinacol benzyl boronate . This is a valuable intermediate in organic synthesis, which can be further reacted to produce a variety of other compounds.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of a suitable catalyst is necessary for the borylation reaction . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 4-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halides such as bromine or iodine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Methyl-2-boronic acid benzoic acid.

Reduction: 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: 4-Methyl-2-halobenzoic acid derivatives.

Scientific Research Applications

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-Methoxycarbonylphenylboronic acid pinacol ester

Uniqueness

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .

Biological Activity

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₉BO₄

- Molecular Weight : 262.11 g/mol

- CAS Number : 515131-35-8

- Appearance : White to almost white solid

- Melting Point : 80.0 to 84.0 °C

The biological activity of this compound is primarily attributed to its boronate ester functionality. Boron-containing compounds often interact with biological molecules through reversible covalent bonding, influencing enzyme activity and cellular signaling pathways.

Inhibition Studies

Research indicates that boron-containing compounds can act as inhibitors for various enzymes. For instance:

- Enzyme Inhibition : The compound has shown varying degrees of inhibition against enzymes such as maltase α-glucosidase and sucrase, with IC₅₀ values reported in the micromolar range (e.g., IC₅₀ = 188 μM for maltase α-glucosidase) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For example:

- Cell Line Studies : Inhibition profiles against cancer cell lines indicate significant potency. One study reported that certain derivatives exhibited over 98% inhibition across multiple cancer cell lines .

Antidiabetic Activity

The compound's ability to inhibit carbohydrate-hydrolyzing enzymes suggests potential applications in managing diabetic conditions:

- α-Glucosidase Inhibition : The compound demonstrated moderate inhibitory effects on α-glucosidase, which may help in controlling postprandial blood glucose levels.

Case Studies and Research Findings

Properties

IUPAC Name |

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)11(8-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMZJBCPXNBVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.